![molecular formula C13H20O4S B14228628 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene CAS No. 501429-02-3](/img/structure/B14228628.png)
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene is an organic compound characterized by the presence of three methoxy groups and a propoxy group substituted with a methylsulfanyl group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene can be achieved through several synthetic routes. One common method involves the alkylation of 1,2,3-trimethoxybenzene with 3-chloropropyl methyl sulfide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 1,2,3-Trimethoxybenzene
Reagent: 3-Chloropropyl methyl sulfide
Catalyst: Potassium carbonate (K2CO3)
Solvent: Acetone
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the methoxy groups, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of demethylated products
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the methylsulfanyl group may undergo oxidation to form reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the propoxy and methylsulfanyl groups, making it less versatile in certain reactions.
1,2,3-Trimethoxy-5-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity.
1,2,3-Trimethoxy-5-(methylsulfonyloxy)benzene: Features a sulfonyloxy group, which imparts distinct chemical properties.
Uniqueness
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
501429-02-3 |
|---|---|
Molecular Formula |
C13H20O4S |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-(3-methylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C13H20O4S/c1-14-11-8-10(17-6-5-7-18-4)9-12(15-2)13(11)16-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
JNACRXIJCJURRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
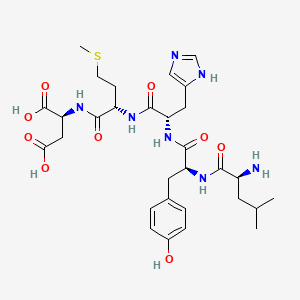
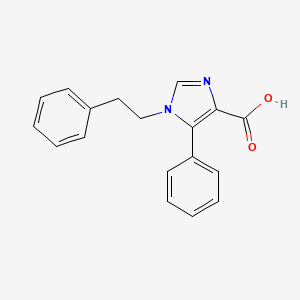
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
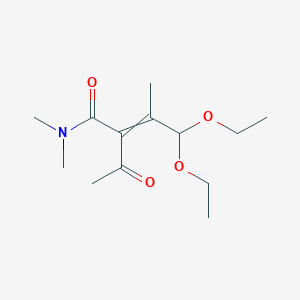

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
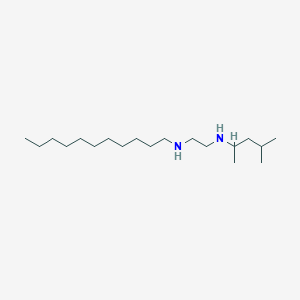
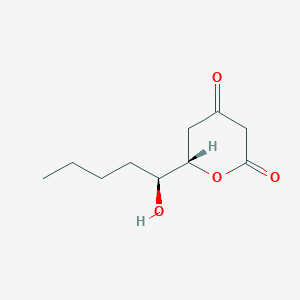

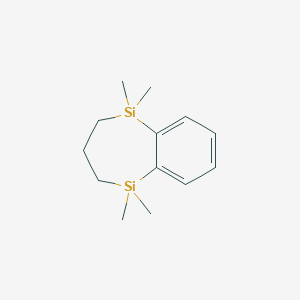
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
